Butyl undec-10-enoate synthesis and properties
Butyl undec-10-enoate synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of Butyl Undec-10-enoate
Abstract
Butyl undec-10-enoate, also known as butyl undecylenate, is a versatile fatty acid ester derived from undecylenic acid, a pyrolysis product of castor oil. This guide provides a comprehensive technical overview of butyl undec-10-enoate, detailing its physicochemical properties, principal synthesis methodologies, and key applications. We will explore the mechanistic underpinnings of common synthetic routes, including acid-catalyzed Fischer esterification and enzyme-mediated synthesis, offering field-proven insights into experimental design and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis and characteristics.
Introduction and Significance
Butyl undec-10-enoate (CAS No: 109-42-2) is the butyl ester of undec-10-enoic acid.[1][2] Its structure, featuring a terminal double bond and a ten-carbon chain, imparts unique properties that make it a valuable ingredient in various industries.[3] It is widely utilized for its emollient and skin-conditioning properties in cosmetics and personal care products.[3][4] Furthermore, its pleasant, fruity aroma makes it a sought-after component in the flavor and fragrance industry.[3][5] The presence of the terminal alkene functionality also makes it a useful intermediate for the synthesis of specialty polymers and other fine chemicals.[3][6]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of butyl undec-10-enoate are critical for its application and handling. It is a clear, colorless to pale yellow liquid under standard conditions.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₈O₂ | [1][3][4] |
| Molecular Weight | 240.38 g/mol | [1][4] |
| CAS Number | 109-42-2 | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 249 - 254 °C | [3][4] |
| Density | 0.871 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.439 - 1.443 | [3] |
| Flash Point | >100 °C (> 212 °F) | [4][5] |
| Solubility | Soluble in ethanol | [4] |
| Water Solubility | 0.0005 g/L (Predicted) | [7] |
| LogP | 5.71 (Predicted) | [7] |
Spectroscopic Data:
-
¹H NMR: Key signals include those for the terminal vinyl protons (~4.9-5.8 ppm), the triplet for the O-CH₂ group of the butyl chain (~4.05 ppm), and the triplet for the α-carbonyl CH₂ group (~2.29 ppm).[8]
-
¹³C NMR: Characteristic peaks are observed for the carbonyl carbon (~174.0 ppm), the unsaturated sp² carbons of the double bond (~139.2 and 114.1 ppm), and the oxymethylene carbon of the ester (~64.4 ppm).[8]
-
IR Spectroscopy: The infrared spectrum prominently features a strong C=O stretching vibration for the ester group around 1740 cm⁻¹ and C=C stretching for the terminal alkene.[1][9]
-
Mass Spectrometry: The electron ionization mass spectrum provides a fragmentation pattern useful for structural confirmation.[2]
Synthesis of Butyl Undec-10-enoate
The synthesis of butyl undec-10-enoate is most commonly achieved through the direct esterification of undec-10-enoic acid with n-butanol. Alternative methods include enzymatic synthesis and transesterification, which offer distinct advantages in terms of selectivity and environmental impact.
Method 1: Acid-Catalyzed Fischer Esterification
Fischer-Speier esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[10] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed during the reaction.[10][11]
Causality in Experimental Design:
-
Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are effective homogeneous catalysts.[12][13] They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] Heterogeneous catalysts like Amberlyst-15 resin can also be used, offering the advantage of easy separation and recycling.[12][13]
-
Reactant Stoichiometry: Using an excess of n-butanol not only shifts the equilibrium but also serves as the reaction solvent, obviating the need for an additional inert solvent.
-
Water Removal: A Dean-Stark apparatus is often employed during reflux to azeotropically remove the water byproduct, driving the reaction to completion.
Experimental Protocol: Fischer Esterification
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactants: Charge the flask with undec-10-enoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a suitable solvent to form an azeotrope with water (e.g., toluene, if n-butanol is not used in large excess).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol% relative to the carboxylic acid).[12]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a homogeneous catalyst was used, neutralize it by washing the mixture with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification: Filter off the drying agent and remove the excess n-butanol and solvent under reduced pressure. The crude butyl undec-10-enoate can be further purified by vacuum distillation to yield the final product.[14]
Caption: Fischer Esterification Workflow for Butyl Undec-10-enoate.
Method 2: Enzymatic (Biocatalytic) Synthesis
Enzymatic esterification represents a green chemistry approach to synthesizing butyl undec-10-enoate. Lipases (E.C. 3.1.1.3) are highly effective biocatalysts for this transformation, operating under mild reaction conditions and exhibiting high selectivity, which minimizes byproduct formation.[14]
Causality in Experimental Design:
-
Enzyme Choice: Immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym® 435), are preferred.[14] Immobilization simplifies catalyst recovery and reuse, enhancing the economic viability of the process.[14]
-
Reaction Conditions: The reaction is typically run under solvent-free conditions at moderate temperatures (e.g., 40-60 °C) to preserve enzyme activity.[14][15]
-
Water Removal: As with acid catalysis, water is a byproduct that can hydrolyze the ester product. Its removal, often by applying a vacuum or adding molecular sieves, is crucial for achieving high conversion rates.[14]
Experimental Protocol: Enzymatic Synthesis [14]
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine undec-10-enoic acid (1.0 eq) and n-butanol (a molar ratio of 1:1 to 1:2 is a good starting point).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of the limiting reactant.
-
Water Removal: Add activated molecular sieves (e.g., 3Å or 4Å) to the vessel to adsorb the water produced during the reaction.
-
Reaction Incubation: Heat the mixture to the optimal temperature for the enzyme (e.g., 45-50 °C) with constant stirring (e.g., 250 rpm).
-
Monitoring: Monitor the reaction progress by analyzing small aliquots over time using Gas Chromatography (GC) or by titrating the remaining free fatty acid. The reaction is typically run for 12-24 hours.
-
Product Isolation: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.
-
Purification: The liquid product mixture can be purified by vacuum distillation to remove excess alcohol and isolate the final ester.
Caption: Biocatalytic Synthesis Workflow for Butyl Undec-10-enoate.
Safety and Handling
Butyl undec-10-enoate is considered non-flammable but should be handled with care.[4] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear protective goggles, gloves, and a lab coat.[4][16]
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[4]
-
Handling: Avoid direct contact with skin and eyes.[4] In case of contact, wash the affected area with plenty of water.[17]
-
Spills: Use absorbent material to contain spills and dispose of contaminated materials safely.[4]
Conclusion
Butyl undec-10-enoate is a commercially significant ester with diverse applications. Its synthesis is well-established, with Fischer esterification providing a robust, high-yield pathway and enzymatic methods offering a milder, more sustainable alternative. The choice of synthesis protocol depends on factors such as scale, cost, and environmental considerations. A thorough understanding of its physicochemical properties and safe handling procedures is essential for its effective use in research and industrial applications.
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